![molecular formula C35H36N4O4 B323576 N,N'-bis[2-(phenylcarbamoyl)phenyl]nonanediamide](/img/structure/B323576.png)
N,N'-bis[2-(phenylcarbamoyl)phenyl]nonanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two anilinocarbonyl groups attached to a nonanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide typically involves the reaction of aniline derivatives with nonanediamide under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the specific reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme activity or protein interactionsIn industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide can be compared with other similar compounds, such as N,N’-bis[2-(anilinocarbonyl)phenyl]octanediamide and N,N’-bis[2-(anilinocarbonyl)phenyl]decanediamide. These compounds share a similar structural framework but differ in the length of the carbon chain in the diamide backbone. The unique properties of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide, such as its specific reactivity and binding affinity, distinguish it from these related compounds .
Properties
Molecular Formula |
C35H36N4O4 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
N,N//'-bis[2-(phenylcarbamoyl)phenyl]nonanediamide |
InChI |
InChI=1S/C35H36N4O4/c40-32(38-30-22-14-12-20-28(30)34(42)36-26-16-6-4-7-17-26)24-10-2-1-3-11-25-33(41)39-31-23-15-13-21-29(31)35(43)37-27-18-8-5-9-19-27/h4-9,12-23H,1-3,10-11,24-25H2,(H,36,42)(H,37,43)(H,38,40)(H,39,41) |
InChI Key |
YDKHQQILTXLLFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[[(E)-indol-3-ylidenemethyl]amino]phenyl]-phenylmethanone](/img/structure/B323493.png)

![(6E)-2,4-dichloro-6-[(3-iodo-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323497.png)
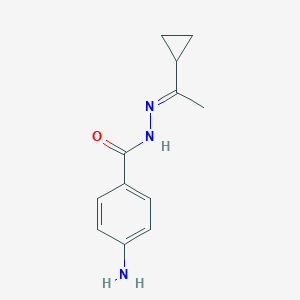
![4-amino-N'-[1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B323504.png)
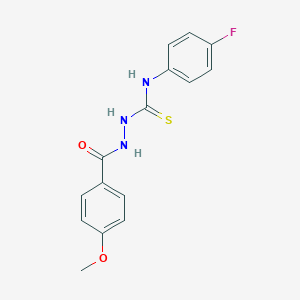
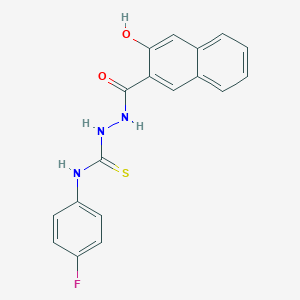
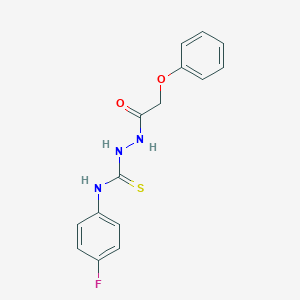

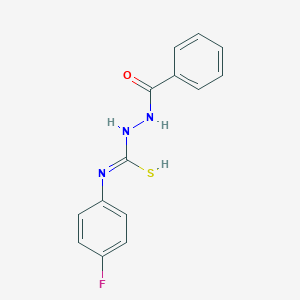
![N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE](/img/structure/B323511.png)
![2-{[(4-fluorophenyl)amino]carbonothioyl}-N-phenylhydrazinecarboxamide](/img/structure/B323513.png)
![2-{[(4-Fluoroanilino)carbothioyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B323516.png)
![2-{[(4-fluorophenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323517.png)
